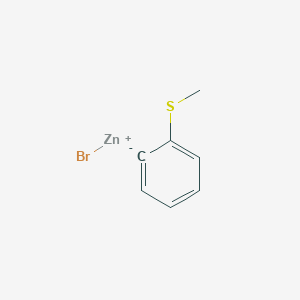

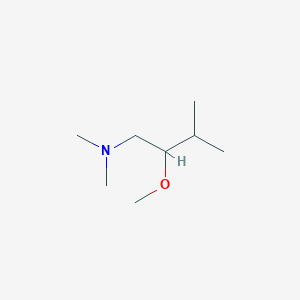

![molecular formula C14H18FNO2 B12594111 [4-(4-Fluorophenyl)azepan-4-yl]acetic acid CAS No. 644982-05-8](/img/structure/B12594111.png)

[4-(4-Fluorophenyl)azepan-4-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[4-(4-フルオロフェニル)アゼパン-4-イル]酢酸は、分子式C14H18FNO2の化学化合物です。この化合物は、アゼパン環に結合したフルオロフェニル基と、さらに酢酸部分に結合した特徴を持っています。

準備方法

合成経路および反応条件

[4-(4-フルオロフェニル)アゼパン-4-イル]酢酸の合成は、通常、4-フルオロベンジルアミンと適切なアゼパン前駆体との反応を制御された条件下で行います。 一般的な方法の1つは、鈴木・宮浦カップリングなどのパラジウム触媒カップリング反応を用いて、目的のフルオロフェニル-アゼパン結合を形成することです 。反応条件には、多くの場合、炭酸カリウムなどの塩基と、ジメチルホルムアミドなどの溶媒を高温で使用することが含まれます。

工業生産方法

[4-(4-フルオロフェニル)アゼパン-4-イル]酢酸の工業生産には、同様のカップリング反応を用いた大規模合成が含まれ、収率と純度が向上するように最適化されています。このプロセスには、最終生成物が業界基準を満たすように、再結晶やクロマトグラフィーなどの追加の精製工程が含まれる場合があります。

化学反応の分析

反応の種類

[4-(4-フルオロフェニル)アゼパン-4-イル]酢酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化し、対応する酸化生成物を生成できます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して、特定の官能基を還元することができます。

置換: 特にフルオロフェニル基で、メトキシドナトリウムなどの試薬を用いた求核置換反応が起こる可能性があります。

一般的な試薬および条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 炭素担持パラジウムを触媒とした水素ガス。

置換: メタノール中のメトキシドナトリウム。

生成される主要な生成物

酸化: カルボン酸またはケトンの生成。

還元: 還元されたアミンまたはアルコールの生成。

置換: 置換されたフェニル誘導体の生成。

科学的研究の応用

[4-(4-フルオロフェニル)アゼパン-4-イル]酢酸は、科学研究でいくつかの応用があります。

化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。

生物学: 生化学プローブとしての可能性が調査されています。

医学: 抗炎症作用や鎮痛作用など、潜在的な治療効果が検討されています。

作用機序

[4-(4-フルオロフェニル)アゼパン-4-イル]酢酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。フルオロフェニル基は、これらの標的への結合親和性を高める可能性があり、アゼパン環は構造的安定性を提供します。 この化合物は、特定の酵素を阻害または活性化することにより、生化学経路を調節し、観察される効果をもたらす可能性があります .

類似化合物との比較

類似化合物

[4-(4-ブロモフェニル)アゼパン-4-イル]酢酸: 構造は似ていますが、フッ素の代わりに臭素原子があります。

[4-(4-クロロフェニル)アゼパン-4-イル]酢酸: フッ素の代わりに塩素原子を含みます。

[4-(4-メチルフェニル)アゼパン-4-イル]酢酸: フッ素の代わりにメチル基を含みます。

独自性

[4-(4-フルオロフェニル)アゼパン-4-イル]酢酸にフッ素原子が存在することは、アナログと比較して、脂溶性と代謝安定性が向上するなどのユニークな特性を与えます。 このことは、これらの特性が有利な特定の用途において、この化合物を貴重な化合物にしています .

特性

CAS番号 |

644982-05-8 |

|---|---|

分子式 |

C14H18FNO2 |

分子量 |

251.30 g/mol |

IUPAC名 |

2-[4-(4-fluorophenyl)azepan-4-yl]acetic acid |

InChI |

InChI=1S/C14H18FNO2/c15-12-4-2-11(3-5-12)14(10-13(17)18)6-1-8-16-9-7-14/h2-5,16H,1,6-10H2,(H,17,18) |

InChIキー |

RZPQGSHMBDNXTL-UHFFFAOYSA-N |

正規SMILES |

C1CC(CCNC1)(CC(=O)O)C2=CC=C(C=C2)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

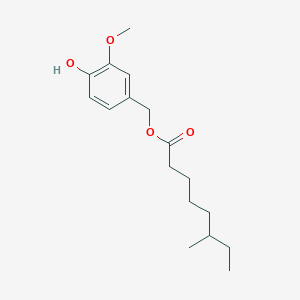

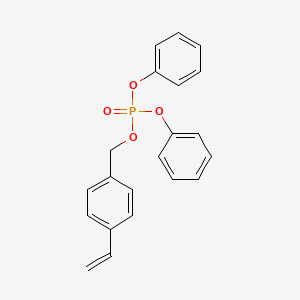

![Diethyl 1-{2-[(prop-2-en-1-yl)oxy]phenyl}ethenyl phosphate](/img/structure/B12594032.png)

![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)

![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)

![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)

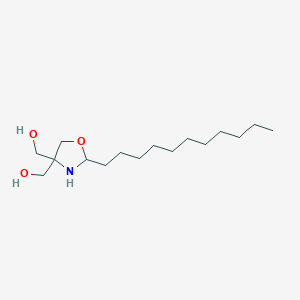

![4-{4-[Methyl(propyl)amino]butyl}benzene-1,2-diol](/img/structure/B12594086.png)

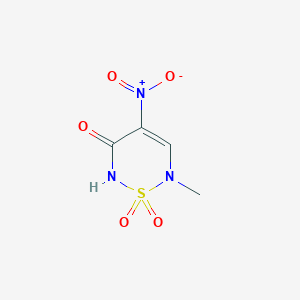

![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)

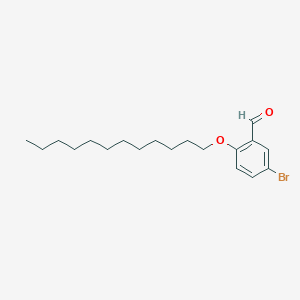

![1-[2-(2-Butoxyethoxy)ethyl]-1H-indole](/img/structure/B12594114.png)